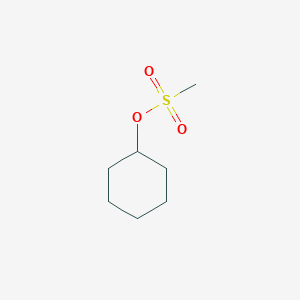
Zinniol
Übersicht
Beschreibung
Zinniol is a phytotoxin produced by fungi of the Alternaria group, including species such as Alternaria tagetica and Alternaria zinniae. It has been implicated in causing symptoms in plants that resemble those induced by the fungi themselves, such as necrosis in various plant species and chlorosis of leaf tissue. This compound's production is influenced by compounds present in the host plant, as seen in the case of Phoma macdonaldii infecting sunflower plants .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of research, with the first total synthesis of related phytotoxins like cichorine and zinnimidine being reported. These syntheses typically involve the sequential connection of functionalities on an aromatic nucleus followed by cyclization processes . Additionally, natural this compound derivatives have been isolated and synthesized from culture filtrates of Alternaria tagetica, providing insights into the structure-activity relationships of these compounds .
Molecular Structure Analysis
This compound's molecular structure has been characterized as 1,2-bis(hydroxymethyl)-5-(3',3'-dimethylallyloxy)-3-methoxy-4-methylbenzene. This structure has been confirmed through chemical and spectroscopic studies, which are crucial for understanding the compound's interactions with plant cells and for the synthesis of this compound derivatives .
Chemical Reactions Analysis
This compound interacts with plant cells by binding to protoplasts and isolated membranes in a saturable and reversible manner. It stimulates the entry of calcium into plant protoplasts, which can partially reverse the effects of calcium-channel blockers. This suggests that this compound may target sites affected by both this compound and calcium-channel blockers, as well as unique sites affected only by this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound contribute to its role as a phytotoxin. It is capable of inducing chlorophyll retention in barley leaves, suggesting a selective action on plant tissue. This compound also causes the production of sunken, discolored lesions in sensitive sunflower cultivars, indicating its phytotoxic effects at certain concentrations. However, its role as a true phytotoxin has been questioned, as pure this compound did not show marked phytotoxicity at concentrations known to induce necrosis in marigold leaves, suggesting that other factors or compounds may contribute to the observed phytotoxicity .
Wissenschaftliche Forschungsanwendungen
Zinniol as a Phytotoxin
This compound is known for its role as a non-host-specific phytotoxin produced by various fungi, including Alternaria and Phoma species. It induces necrosis in a range of unrelated plant species, and its presence has been confirmed in infected tissues, implicating it in disease processes. For example, this compound isolated from Phoma macdonaldii was found to be involved in stem blight of sunflower (Sugawara & Strobel, 1986). Additionally, this compound's production by Alternaria dauci and its phytotoxic effects on carrots were studied, demonstrating its role in causing dark brown necrotic spots on leaves (Barash, Mor, Netzer, & Kashman, 1981).
Chlorophyll Retention and Plant Responses
A unique application of this compound includes its ability to induce enhanced chlorophyll retention in leaf tissue of cereal species, as shown in studies involving barley leaves (Robeson & Strobel, 1984). This indicates a selective action of this compound on plants, potentially offering insights into plant defense mechanisms.
Cellular Interaction and Effects
Research has also focused on the interaction of this compound at the cellular level. For instance, a study evaluating its activity against Tagetes erecta (marigold) suggested that this compound may not play a significant role in the infectious process, raising questions about its classification as a non-host selective phytotoxin (Qui et al., 2010). Another study showed that this compound binds to carrot protoplasts, stimulating calcium entry, which hints at a complex interaction with plant cellular mechanisms (Thuleau et al., 1988).
This compound Derivatives and Chemical Studies
Further research has been conducted on this compound derivatives and related compounds. This includes the isolation and characterization of various this compound-related compounds from Alternaria cichorii, showing different degrees of phytotoxicity (Stierle, Hershenhorn, & Strobel, 1993). The synthesis and structure-activity correlation of natural this compound derivatives from Alternaria tagetica were also explored (Gamboa-Angulo et al., 2002).
Wirkmechanismus
Target of Action
Zinniol is a non-host selective phytotoxin commonly produced by fungi of the Alternaria genus . It has been reported to target susceptible marigold (Tagetes erecta) plants . .
Mode of Action
It has been shown to produce necrosis on leaves of susceptible marigold plants . . tagetica, which contains this compound, also produces similar effects .
Biochemical Pathways
It has been suggested that this compound may affect cell membranes and dna fragmentation . The effects of this compound on these cellular components are less intense than those caused by the lipophilic fraction of A. tagetica .
Result of Action
This compound has been shown to cause necrosis in leaves of susceptible marigold plants . . This suggests that this compound may not play a significant role in the A. tagetica – T. erecta interaction .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-(hydroxymethyl)-3-methoxy-4-methyl-5-(3-methylbut-2-enoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-10(2)5-6-19-14-7-12(8-16)13(9-17)15(18-4)11(14)3/h5,7,16-17H,6,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMQPTRUYCCSEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1OC)CO)CO)OCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170425 | |
| Record name | Zinniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17811-28-8 | |
| Record name | Zinniol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17811-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinniol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017811288 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zinniol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125427 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Zinniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINNIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XM821R13R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Methyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100786.png)









